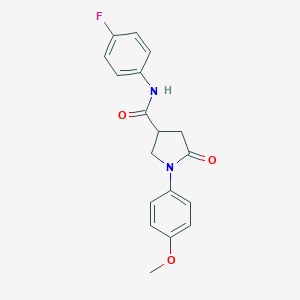
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as FMeO-PPP, is a potent and selective dopamine D3 receptor antagonist. It belongs to the class of pyrrolidine-carboxamide derivatives and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. It has been shown to selectively block the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and cognition. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which are involved in the pathophysiology of these disorders.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the selective blockade of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces the release of dopamine in these pathways, which in turn decreases the rewarding effects of drugs of abuse, reduces impulsivity, and improves cognitive function. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also modulates the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the locomotor activity of rodents, decrease the self-administration of drugs of abuse, and improve cognitive function in various behavioral tests. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in various neurological and psychiatric disorders. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has a high affinity for the dopamine D3 receptor, which allows for the use of lower doses and reduces the potential for off-target effects. However, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its duration of action and require frequent dosing. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has poor solubility in water, which may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the research of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. Another direction is to explore its mechanism of action in more detail, particularly its modulation of other neurotransmitter systems such as serotonin, glutamate, and GABA. Additionally, the development of novel derivatives of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and selective dopamine D3 receptor antagonists for the treatment of these disorders.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a white solid with a high purity and yield.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C18H17FN2O3 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-8-6-15(7-9-16)21-11-12(10-17(21)22)18(23)20-14-4-2-13(19)3-5-14/h2-9,12H,10-11H2,1H3,(H,20,23) |
Clave InChI |
UNQDCXIOWJAGSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |
SMILES canónico |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)

![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)